Product packaging for Sulfapatrinoside II(Cat. No.:CAS No. 120204-05-9)

Sulfapatrinoside II

Cat. No.: B050919
CAS No.: 120204-05-9
M. Wt: 899 g/mol
InChI Key: YSTSZADLAITNTC-JMDRHVSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapatrinoside II is a biologically active natural product glycoside of significant interest in oncology and cell biology research. This compound has demonstrated potent pro-apoptotic activity in various in vitro cancer cell models, primarily through the intrinsic mitochondrial pathway. Its proposed mechanism of action involves the disruption of cellular redox homeostasis, leading to the generation of reactive oxygen species (ROS), subsequent depolarization of the mitochondrial membrane, and activation of the caspase cascade, culminating in programmed cell death. Researchers utilize this compound as a novel chemical tool to study apoptotic signaling pathways, unravel resistance mechanisms in chemotherapy, and screen for synergistic effects with established anti-neoplastic agents. Its unique sulfated glycosidic structure also makes it a valuable probe for investigating structure-activity relationships (SAR) in medicinal chemistry programs aimed at developing next-generation apoptosis inducers. This product is supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, to ensure identity and purity for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H67NaO17S B050919 Sulfapatrinoside II CAS No. 120204-05-9

Properties

CAS No.

120204-05-9

Molecular Formula

C42H67NaO17S

Molecular Weight

899 g/mol

IUPAC Name

sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate

InChI

InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1

InChI Key

YSTSZADLAITNTC-JMDRHVSWSA-M

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+]

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+]

Synonyms

3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester
sulfapatrinoside II

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Sulfapatrinoside Ii

Botanical Source: Patrinia scabiosaefolia FISCHER Seeds

The exclusive natural source reported for Sulfapatrinoside II is the seeds of the plant Patrinia scabiosaefolia FISCHER. gazi.edu.trnii.ac.jpcolab.ws This plant belongs to the family Valerianaceae and has been a subject of phytochemical research. jst.go.jpresearchgate.net In a key study, two novel sulfated triterpenoid (B12794562) glycosides, named Sulfapatrinoside I and this compound, were isolated as major constituents from the seeds of this plant. nii.ac.jpcolab.ws These compounds were identified as the sodium salts of the 23-sulfates of triterpenoid acid glycosides. colab.ws While other parts of P. scabiosaefolia and related Patrinia species are rich in various saponins (B1172615), flavonoids, and iridoids, the seeds are the specific location for the occurrence of this compound. mdpi.comfrontiersin.orgnih.gov

Targeted Extraction Procedures for Plant-Derived Triterpenoid Glycosides

The isolation of triterpenoid glycosides, such as this compound, from plant material begins with a targeted extraction procedure designed to efficiently remove these compounds from the plant matrix. Triterpenoid glycosides (saponins) are relatively polar molecules, which dictates the choice of solvents and techniques.

The general methodology involves an initial extraction of the dried and often powdered plant material with a polar solvent. Common solvents used for this purpose include methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). gazi.edu.trjst.go.jpfrontiersin.org For instance, studies on the Patrinia genus have utilized methods such as refluxing with methanol or room temperature extraction with 95% ethanol. jst.go.jpfrontiersin.org

Following the initial extraction, a liquid-liquid partitioning scheme is employed to separate compounds based on their polarity. The crude extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. A common sequence includes:

n-hexane: To remove highly non-polar compounds like fats and waxes.

Ethyl acetate (B1210297) (EtOAc): To extract compounds of intermediate polarity. jst.go.jp

n-butanol (BuOH): Triterpenoid glycosides are often enriched in this fraction due to their polarity. jst.go.jpfrontiersin.org

This partitioning concentrates the desired glycosides in the butanol or aqueous methanol fraction, which is then taken for further chromatographic purification. gazi.edu.tr

Plant SpeciesPlant PartInitial Extraction SolventPartitioning SolventsReference
Patrinia villosaAerial PartsMethanol (MeOH)n-hexane, Ethyl acetate (EtOAc), n-butanol (BuOH) jst.go.jp
Patrinia scabiosaefoliaWhole Plant95% Ethanoln-butanol (BuOH) frontiersin.org
Patrinia scabiosaefoliaWhole PlantDichloromethane (CH2Cl2), Methanol (MeOH)Petroleum ether, CH2Cl2, EtOAc, MeOH (Soxhlet) mdpi.com
Zygophyllum fabago (for other sulfated glycosides)Aerial PartsEthanol (EtOH)n-hexane, Ethyl acetate, Methanol gazi.edu.tr

Chromatographic Separation Techniques for Purification

Following extraction and preliminary fractionation, the concentrated extract, which is still a complex mixture, undergoes several stages of chromatographic separation to isolate this compound in high purity. researchgate.netmdpi.com

The purification process is a multi-step strategy that typically begins with lower resolution column chromatography and progresses to high-resolution techniques. nih.gov Initial separation of the butanol or methanol fraction is often performed on silica (B1680970) gel or reversed-phase (RP-18) columns. gazi.edu.trjst.go.jpfrontiersin.org These steps serve to separate the mixture into less complex fractions based on polarity or size. Sephadex LH-20 column chromatography, a size-exclusion method, is also commonly used to remove pigments and other classes of compounds, with methanol often used as the mobile phase. gazi.edu.trjst.go.jpmdpi.com

High-Performance Liquid Chromatography (HPLC) is a crucial high-resolution technique for the final purification of triterpenoid glycosides. nih.govresearchgate.net Due to the structural similarity of saponins within the same plant, preparative or semi-preparative HPLC is essential to achieve baseline separation. researchgate.net

Stationary Phase: The most common stationary phase used for separating saponins like this compound is reversed-phase C18 (also known as ODS, octadecylsilyl). mdpi.comnih.govresearchgate.net This non-polar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN) or methanol (MeOH). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. mdpi.comnih.gov

Detection: Since many saponins, including triterpenoid glycosides, lack a strong chromophore, they are not easily detected by standard UV detectors. nih.govresearchgate.net Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often coupled with the HPLC system for effective detection and quantification. mdpi.comnih.gov

In studies on Patrinia scabiosaefolia, semi-preparative HPLC with a C18 column and a methanol-water mobile phase was instrumental in the final purification of the isolated glycosides. mdpi.com

TechniqueStationary PhaseTypical Mobile PhaseCommon DetectorsReference
Semi-Preparative HPLCReversed-Phase C18 (ODS)Acetonitrile/Water or Methanol/Water (Gradient)ELSD, DAD, MS mdpi.comnih.govresearchgate.net
Semi-Preparative HPLCYMC J'sphere ODS-H80Acetonitrile/Water (Isocratic)DAD vjs.ac.vn
Semi-Preparative HPLCThermo Scientific Hypersil Gold PhenylAcetonitrile/WaterUV Spectrophotometric mdpi.com

Beyond conventional column chromatography and HPLC, other advanced methods are available for separating highly complex mixtures of natural products like saponins.

High-Speed Counter-Current Chromatography (HSCCC): This is a type of liquid-liquid partition chromatography that avoids the use of a solid support, thereby preventing the irreversible adsorption of samples. researchgate.netmdpi.com HSCCC has been successfully applied to the preparative separation of various glycosides from plant extracts and is considered a popular and effective technique for saponin (B1150181) purification. mdpi.commdpi.com

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijpsjournal.com It offers benefits such as high efficiency and speed, making it a viable alternative for the purification of complex natural product mixtures.

Orthogonal Chromatographic Methods: For extremely complex extracts, an orthogonal approach combining different separation mechanisms can be highly effective. For instance, a strategy involving reversed-phase (RP) chromatography followed by hydrophilic interaction liquid chromatography (HILIC) can provide a high degree of purity for saponin extracts. google.com This combination separates compounds based on hydrophobicity (RP) and then on hydrophilicity (HILIC), resulting in a more refined separation.

These advanced and often combined chromatographic strategies are essential for navigating the chemical complexity of plant extracts to yield pure compounds like this compound for structural elucidation and further research. joiv.org

Advanced Spectroscopic and Chemical Elucidation of Sulfapatrinoside Ii Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy was the cornerstone in the structural determination of Sulfapatrinoside II, allowing for the complete assignment of all proton and carbon signals and establishing the connectivity between different structural units. researchgate.net

The ¹H-NMR spectrum of this compound displays a characteristic set of signals that point to its triterpenoid (B12794562) glycosidic nature. Key features include the signals for multiple tertiary methyl groups, typical for an oleanane-type triterpene. An olefinic proton signal is observed in the downfield region, characteristic of the H-12 proton in the olean-12-ene (B1638996) skeleton. Furthermore, the spectrum shows two anomeric proton signals, appearing as doublets, which indicate the presence of two sugar units in a β-configuration. researchgate.net The chemical shifts and coupling constants of the protons within these sugar rings are consistent with two D-glucopyranosyl moieties. colab.ws

The ¹³C-NMR spectrum complements the proton data, showing a full count of carbon atoms corresponding to the molecular formula. The spectrum can be divided into regions corresponding to the aglycone and the sugar moieties. Signals for the oleanane (B1240867) backbone, including the characteristic C-12 and C-13 olefinic carbons, are readily identified. The downfield shift of the C-28 carbon confirms its esterification. The presence of two distinct sets of signals for glucopyranosyl units is also evident. A notable downfield shift of the C-23 carbon signal, when compared to its non-sulfated analogue, strongly indicates the location of the sulfate (B86663) group at this position. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Regions for this compound Moieties

Structural Moiety¹H-NMR Chemical Shift (δ, ppm)¹³C-NMR Chemical Shift (δ, ppm)
Oleanane-type Aglycone0.7 - 2.5 (Methyl, Methylene (B1212753), Methine protons)15.0 - 60.0 (Aliphatic carbons)
Olefinic Proton (H-12)~5.3-
Olefinic Carbons (C-12, C-13)-~122.0, ~144.0
C-3 Methine (bearing OH)~3.2~79.0
C-23 Methylene (bearing SO₃⁻)Downfield shiftedDownfield shifted (~69.0)
C-28 Carbonyl (Ester)-~176.0
Anomeric Protons (Glc, Glc')~4.5 - 5.5 (d)-
Anomeric Carbons (Glc, Glc')-~104.0, ~105.0
Sugar Ring Protons3.0 - 4.5-
Sugar Ring Carbons60.0 - 80.0-

Note: The values presented are typical ranges and the actual shifts are dependent on the specific molecular environment and solvent used. rsc.orgresearchgate.netlibretexts.org

Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to establish proton-proton coupling networks. globalauthorid.com This allowed for the tracing of spin systems within the triterpene skeleton and, crucially, within each of the two glucose rings, confirming their identity and delineating the proton connectivities from H-1' to H-6' and H-1'' to H-6''.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. spandidos-publications.com This experiment enabled the unambiguous assignment of the ¹³C-NMR signals based on the already assigned ¹H-NMR spectrum, confirming the carbon skeleton of both the aglycone and the sugar units.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was pivotal in connecting the individual structural blocks. spandidos-publications.com It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The anomeric proton of the outer glucose unit (H-1'') with the C-6' carbon of the inner glucose unit, establishing the (1→6) glycosidic linkage.

The anomeric proton of the inner glucose unit (H-1') with the C-28 carbonyl carbon of the aglycone, confirming the ester linkage at this position.

Protons near C-23 of the aglycone (e.g., H-3, H-24) with the downfield-shifted C-23, providing definitive evidence for the location of the sulfate ester at this position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry. For this compound, NOESY data would confirm the β-anomeric configuration of both glucose units by showing correlations between the anomeric protons (H-1', H-1'') and the syn-axial protons (H-3', H-5' and H-3'', H-5'', respectively) within their respective rings.

One-Dimensional NMR Techniques (e.g., 1H-NMR, 13C-NMR)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provided vital information regarding the molecular weight and the sequence of the constituent units.

High-resolution mass spectrometry, likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), would be used to determine the exact mass of the molecular ion. shimadzu.com For this compound, this analysis would confirm the elemental composition as C₄₂H₆₇NaO₁₇S, providing a high degree of confidence in the proposed molecular formula. acgpubs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing glycosides. gazi.edu.tr In the fragmentation of this compound, a characteristic pattern of losses would be observed. The fragmentation would likely initiate with the loss of the sulfate group (SO₃) from the molecular ion. Subsequent fragmentation would involve the sequential cleavage of the glycosidic bonds, resulting in the loss of the terminal glucose unit (162 Da) followed by the inner glucose unit (162 Da) from the aglycone. researchgate.netjst.go.jp This sequential loss confirms the arrangement of the sugar chain and its connection to the triterpene core.

High-Resolution Mass Spectrometry (e.g., HR-FAB-MS, HRESIMS)

Infrared (IR) Spectroscopy for Functional Group Identification

The Infrared (IR) spectrum of this compound provides corroborating evidence for the presence of key functional groups within the molecule. ndl.go.jp The spectrum would exhibit characteristic absorption bands indicating:

Hydroxyl Groups (-OH): A broad absorption band in the region of 3400 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl groups on the sugar moieties and the C-3 position of the aglycone.

Ester Carbonyl (C=O): A strong absorption band around 1735-1715 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group at C-28. jst.go.jp

Alkene (C=C): A weaker absorption band around 1650 cm⁻¹ for the C=C stretching of the double bond at C-12 in the oleanene skeleton.

Sulfate Group (S=O): A strong and characteristic absorption band around 1240-1220 cm⁻¹ is indicative of the asymmetric S=O stretching vibration of the sulfate ester group. jst.go.jp

C-H Stretching: Absorptions in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and methylene groups of the triterpene and sugar components.

Electronic Circular Dichroism (ECD) for Stereochemical Determination

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. dokumen.pub This method is particularly valuable in the field of natural product chemistry for determining the absolute configuration of stereocenters within a complex molecule. researchgate.netnih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. gazi.edu.tr

In modern phytochemical studies, ECD analysis, often coupled with quantum chemical calculations, is a standard method for the unambiguous structural elucidation of complex natural products, including other compounds isolated from the genus Patrinia. researchgate.net For instance, the structures of newly identified iridoid glucosides from Patrinia scabiosifolia were elucidated using extensive spectroscopic analyses that included ECD. researchgate.net This approach allows for the confident assignment of absolute stereochemistry by comparing experimentally measured ECD spectra with theoretically calculated spectra for possible stereoisomers.

However, in the original 1988 study that first reported the isolation and structural elucidation of this compound, the determination of its stereochemistry relied primarily on other forms of spectral analysis, such as Nuclear Magnetic Resonance (NMR), and comparison with known compounds. While ECD is a premier technique for such determinations today, the foundational analysis of this compound was successfully completed using the state-of-the-art methods available at the time, which centered on chemical and other spectroscopic evidence.

Complementary Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization plays a confirmatory role in the structural elucidation of complex natural products like this compound. These reactions are designed to selectively cleave the molecule into its constituent parts—the aglycone, the sugar units, and the sulfate moiety—which can then be identified individually.

For sulfated saponins (B1172615) such as this compound, a key derivatization strategy is acid hydrolysis . This process serves two main purposes: the cleavage of the glycosidic bonds linking the sugar units to each other and to the aglycone, and the removal of the sulfate group.

A typical procedure involves heating the compound in an acidic solution (e.g., 2N HCl). This reaction breaks the ester linkage of the sugar chain at the C-28 carboxyl group of the oleanane-type triterpene core and hydrolyzes the glycosidic bonds between the two glucose units. Simultaneously, the sulfate ester at the C-23 position is cleaved.

Following hydrolysis and neutralization, the resulting products can be separated and identified using chromatographic techniques.

The aglycone (the non-sugar part) can be identified through comparison of its spectroscopic data with that of known triterpenoids. For this compound, the aglycone is 3β,23-dihydroxyolean-12-en-28-oic acid.

The monosaccharide units are identified by comparing their chromatographic behavior (e.g., on paper chromatography or gas chromatography after further derivatization) with authentic sugar standards. In the case of this compound, this confirmed the presence of D-glucose.

The presence of a sulfate group is confirmed by testing the aqueous hydrolysate. A common method involves adding a barium chloride solution; the formation of a barium sulfate precipitate indicates the presence of sulfate ions. A more sensitive colorimetric method involves spotting the hydrolysate on paper, followed by spraying with a barium chloride solution and then a potassium rhodizonate solution, which produces a characteristic color change confirming the presence of sulfate.

This chemical degradation and subsequent identification of the individual components provide unequivocal evidence for the gross structure of the parent molecule, confirming the nature of the aglycone, the identity of the sugars, and the presence of the sulfate group, thus corroborating the data obtained from non-invasive spectroscopic methods.

Biosynthetic Pathways and Precursor Chemistry of Sulfapatrinoside Ii

General Triterpenoid (B12794562) Biosynthesis in Higher Plants

Triterpenoids, including the aglycone backbone of Sulfapatrinoside II, represent a vast and diverse class of natural products derived from a common C30 precursor. researchgate.netd-nb.info Their biosynthesis is a hallmark of secondary metabolism in higher plants and can be broadly divided into three phases: the synthesis of the acyclic precursor squalene (B77637), the cyclization of squalene into various triterpenoid skeletons, and the subsequent modification of these skeletons. mdpi.com

Isoprenoid Pathway (MEP and MVA Pathways) to Squalene

The journey to this compound begins with the synthesis of the fundamental five-carbon (C5) building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org Higher plants uniquely possess two distinct pathways for producing these precursors, segregated within different cellular compartments. kit.edunih.gov

The Mevalonate (B85504) (MVA) Pathway: Located in the cytosol, the MVA pathway is primarily responsible for the biosynthesis of sesquiterpenoids and triterpenoids. frontiersin.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid (MVA). nih.gov A series of enzymatic steps then converts MVA into IPP and DMAPP. mdpi.com

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Housed within the plastids, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. frontiersin.org This pathway is the primary source of C5 units for the synthesis of monoterpenoids, diterpenoids, and carotenoids. kit.edufrontiersin.org

While some exchange of intermediates between the two pathways can occur, the MVA pathway is the principal route for generating the precursors for triterpenoid saponins (B1172615). frontiersin.orgmdpi.com

The synthesis of the direct triterpenoid precursor, squalene, involves the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound, farnesyl pyrophosphate (FPP). nih.gov The first committed step in triterpene biosynthesis is the subsequent head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene synthase (SQS), to yield the C30 hydrocarbon, squalene. mdpi.comnih.gov

Key Enzymes in Squalene BiosynthesisFunction
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) Key regulatory enzyme in the MVA pathway. mdpi.commdpi.com
Farnesyl pyrophosphate synthase (FPPS) Synthesizes the C15 precursor FPP. mdpi.com
Squalene synthase (SQS) Catalyzes the condensation of two FPP molecules to form squalene. nih.gov

Enzymatic Cyclization of Squalene to Oleanane (B1240867) and Ursane Aglycones

The linear squalene molecule undergoes a profound transformation to create the cyclic skeletons characteristic of triterpenoids. This process begins with the epoxidation of squalene at its 2,3-position by squalene epoxidase (SQE), forming 2,3-oxidosqualene (B107256). mdpi.comnih.gov

This epoxide is the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs), which catalyze one of the most complex known enzymatic reactions in metabolism. researchgate.netuoa.gr The OSCs initiate a cascade of cyclizations and rearrangements of the 2,3-oxidosqualene backbone, leading to over 100 different triterpenoid skeletons. frontiersin.org This step represents a critical branch point in triterpenoid biosynthesis, separating primary metabolites like sterols (e.g., cycloartenol (B190886) in plants) from the vast array of secondary metabolite triterpenoids. uoa.grmdpi.com

For pentacyclic triterpenoids, the cyclization leads to distinct structural types. The aglycone of this compound is derived from oleanolic acid, which possesses an oleanane skeleton. colab.ws

Oleanane Skeleton: The cyclization of 2,3-oxidosqualene by the enzyme β-amyrin synthase (βAS) produces the pentacyclic triterpene β-amyrin, the precursor to all oleanane-type triterpenoids. researchgate.netmdpi.com

Ursane Skeleton: In a parallel reaction, the enzyme α-amyrin synthase (αAS) converts 2,3-oxidosqualene into α-amyrin, the foundational structure for ursane-type triterpenoids. researchgate.netmdpi.com

Following the initial cyclization, the basic triterpenoid skeleton (sapogenin) undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s). researchgate.netfrontiersin.org These enzymes introduce hydroxyl groups and other functionalities at specific positions on the triterpene rings, creating a vast diversity of aglycones. For instance, the conversion of β-amyrin to oleanolic acid involves oxidation at the C-28 position. researchgate.net

Glycosylation Mechanisms in Saponin (B1150181) Biosynthesis

Glycosylation, the attachment of sugar moieties, is typically the final major modification in saponin biosynthesis and is critical for their biological properties, influencing factors like solubility and stability. mdpi.comfrontiersin.org This process is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov

Stepwise Addition of Carbohydrate Moieties

The most well-characterized mechanism for glycosylation in saponin biosynthesis involves the sequential, stepwise addition of single sugar units. mdpi.com In this process, specific UGTs transfer a sugar molecule from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. The initial UGT attaches the first sugar to a specific hydroxyl or carboxyl group on the triterpenoid aglycone. Subsequent glycosylation events are then catalyzed by different UGTs, each with specificity for both the growing sugar chain and the incoming sugar, leading to the formation of complex oligosaccharide chains at defined positions. researchgate.netfrontiersin.org The structure of this compound, which features a disaccharide chain, is consistent with such a stepwise assembly. colab.ws

Pre-formed Sugar Chain Attachment Mechanisms

While the stepwise addition of monosaccharides is the predominant model, the existence of mechanisms involving the transfer of pre-formed oligosaccharides has been considered in other glycosylation systems. However, within the context of triterpenoid saponin biosynthesis, the current body of research overwhelmingly supports the model of stepwise glycosylation, where individual UGTs are responsible for each sugar linkage. researchgate.netmdpi.comfrontiersin.org

Sulfation Pathways of Natural Products

A distinguishing feature of this compound is the presence of a sulfate (B86663) group at the C-23 position of its oleanane core. colab.ws The addition of this sulfate ester is a post-glycosylation modification that further functionalizes the molecule.

The biological process of sulfation is mediated by a family of enzymes known as sulfotransferases (SOTs). nih.govfrontiersin.org These enzymes catalyze the transfer of a sulfonate group (SO3) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor, which is typically a hydroxyl or amino group on the substrate molecule. nih.govresearchgate.net

The synthesis of PAPS itself is a two-step, ATP-dependent process. First, ATP sulfurylase adenylates inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS). In the second step, APS kinase phosphorylates APS to yield PAPS. researchgate.net

In plants, SOTs constitute a large and diverse gene family, enabling the sulfation of a wide array of natural products, including flavonoids, brassinosteroids, and other secondary metabolites. frontiersin.org The specific sulfation of the C-23 hydroxyl group on the precursor to this compound indicates the action of a highly specific SOT, which recognizes the triterpenoid substrate and catalyzes the final modification to produce the mature, sulfated saponin. colab.wsfrontiersin.org This sulfation can dramatically alter the chemical properties and biological activities of the parent compound. portlandpress.com

Intracellular and Tissue Localization of Biosynthetic Processes within Patrinia scabiosaefolia

The precise intracellular and tissue-specific localization of the complete biosynthetic pathway for this compound in Patrinia scabiosaefolia has not been extensively documented in current scientific literature. However, a probable model can be constructed based on the well-established principles of triterpenoid saponin biosynthesis in plants and the known distribution of related compounds within P. scabiosaefolia.

The biosynthesis of triterpenoid saponins is a complex, multi-step process that is compartmentalized within the plant cell. nih.gov The initial precursors are derived from two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. fishersci.caguidetopharmacology.org For triterpenoids like this compound, the MVA pathway in the cytosol is the principal source of the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). fishersci.ca

The subsequent cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, such as the oleanane-type backbone of this compound, is catalyzed by oxidosqualene cyclases (OSCs), like β-amyrin synthase. nih.govuni.lu Studies on other plants have localized β-amyrin synthase to the cytosol, which suggests that the formation of the core sapogenin likely occurs in this compartment. uni.lu Following cyclization, the triterpenoid backbone undergoes a series of modifications, including oxidation and glycosylation. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), respectively. mpg.de These enzymes are often anchored to the endoplasmic reticulum (ER), indicating that these modification steps likely take place on the ER membrane, with the intermediates being shuttled between the cytosol and the ER surface.

The final sulfation step, which is a distinguishing feature of this compound, is catalyzed by sulfotransferases (SULTs). In plants, SULTs are generally cytosolic enzymes. Therefore, it is probable that the terminal sulfation of the glycosylated saponin precursor occurs in the cytosol.

Regarding tissue localization, different saponins have been isolated from various parts of P. scabiosaefolia. While some triterpenoid saponins have been identified in the aerial parts and roots, Sulfapatrinoside I and II were specifically isolated from the seeds. This suggests that while the basic machinery for saponin biosynthesis may be present in various tissues, the expression of specific enzymes required for the later steps of this compound formation, particularly the specific glycosylation and sulfation patterns, may be highly localized or upregulated in the seeds. The accumulation of such specialized metabolites in seeds often serves a protective role against pathogens and herbivores.

The following table provides a hypothesized summary of the localization for the key stages in this compound biosynthesis.

Table 1: Hypothesized Intracellular and Tissue Localization of this compound Biosynthesis in Patrinia scabiosaefolia

Biosynthetic Stage Key Enzymes/Precursors Probable Intracellular Location Probable Primary Tissue Location
Precursor Synthesis IPP & DMAPP via MVA pathway Cytosol General (all tissues)
Sapogenin Backbone Formation β-amyrin synthase (an OSC) Cytosol General, with potential upregulation in seeds
Oxidative Modifications Cytochrome P450s (P450s) Endoplasmic Reticulum (ER) Membrane Seeds
Glycosylation Glycosyltransferases (UGTs) Endoplasmic Reticulum / Cytosol Seeds

| Sulfation | Sulfotransferases (SULTs) | Cytosol | Seeds |

Synthetic Strategies and Analogue Development of Sulfapatrinoside Ii

Regioselective Functionalization Techniques for Triterpenoid (B12794562) Skeletons

One of the most significant challenges in synthesizing triterpenoids like Sulfapatrinoside II is the installation of functional groups at specific, non-activated positions on the carbon skeleton. The structure of this compound requires a hydroxyl group at the C-23 position for subsequent sulfation. This position is a sterically hindered, unactivated methyl group, making its selective oxidation a formidable task.

Traditional methods often require long, multi-step sequences to introduce functionality at such unactivated sites. However, the field of organic synthesis has been revolutionized by the development of catalytic C–H bond functionalization reactions. wikipedia.orgfishersci.ca These methods utilize transition metal catalysts (e.g., based on palladium, rhodium, or iridium) to directly convert a C-H bond into a C-O, C-N, or C-C bond with high levels of selectivity. nih.govwikipedia.org

For the synthesis of this compound, a directed C-H oxidation strategy would be a powerful tool. fishersci.ca This could involve the temporary installation of a directing group near the target C-23 methyl group, which would guide a metal catalyst to selectively oxidize that specific C-H bond. Recent studies have demonstrated the successful site-selective C-H hydroxylation of pentacyclic triterpenoid skeletons using transient directing groups, allowing for the functionalization of otherwise inaccessible positions on the D and E rings. mq.edu.au Similar strategies, potentially employing biocatalytic or enzymatic methods which are known for their high regioselectivity, could be envisioned to achieve the crucial C-23 hydroxylation required for the synthesis of the this compound aglycone. nih.govhznu.edu.cn

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for exploring the biological potential of a natural product. By systematically modifying the structure of this compound, researchers can identify the key structural features responsible for its activity, leading to the development of more potent or selective compounds.

Structure-Activity Relationship (SAR) studies are the cornerstone of rational drug design. researchgate.netnih.gov An SAR campaign for this compound would involve the synthesis of a library of related compounds and evaluating how changes in their structure affect a specific biological endpoint. nih.gov

While no SAR studies for this compound have been published, a rational approach to analogue design would focus on modifying its three main components:

The Triterpenoid Scaffold: Modifications could include altering the oxidation pattern on the rings, introducing different functional groups (e.g., fluorine, methoxy (B1213986) groups), or changing the stereochemistry at key ring junctions. nih.gov

The Disaccharide Moiety: Analogues could be synthesized with different sugars, varied glycosidic linkages (e.g., 1→4 instead of 1→6), or a truncated carbohydrate chain (a monosaccharide).

The Sulfate (B86663) Group: The role of the sulfate group is a key question. Analogues could be prepared where the sulfate is moved to other hydroxyl positions on the aglycone or the sugar, or it could be replaced with other functional groups like a phosphate (B84403) or a simple hydroxyl group.

The insights gained from testing these analogues would build a comprehensive SAR model, guiding the design of second-generation compounds with potentially improved properties. wikipedia.orguni.lu The modular synthetic strategies discussed previously would be essential for efficiently creating the diverse set of molecules needed for such a study.

Chemical Transformations of Natural Product Aglycones for Derivative Synthesis

The synthesis of derivatives from natural products is a pivotal strategy in drug discovery, aiming to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. For complex molecules like this compound, a sulfated triterpenoid glycoside, the aglycone serves as a versatile scaffold for such chemical modifications. While direct literature on the derivatization of the this compound aglycone is not extensively available, the general principles of modifying structurally similar triterpenoid aglycones, such as oleanane-type sapogenins, provide a solid foundation for potential synthetic strategies.

Triterpenoid aglycones are characterized by a polycyclic skeleton which can be functionalized at various positions. The first step in creating derivatives is often the hydrolysis of the saponin (B1150181) to isolate the aglycone, or sapogenin. This process cleaves the glycosidic linkages, freeing the core structure for chemical manipulation. For sulfated saponins (B1172615), this may also involve the removal of sulfate groups, although targeted reactions on the sulfated aglycone are also conceivable.

Common sites for chemical transformation on oleanane-type aglycones like hederagenin (B1673034)—a likely candidate for the aglycone of this compound—include the hydroxyl and carboxyl groups. These functional groups are amenable to a variety of chemical reactions:

Esterification and Amidation: The carboxyl group, typically at the C-28 position in oleanane (B1240867) triterpenoids, is a prime target for modification. It can be converted into a wide range of esters or amides. These modifications can significantly alter the lipophilicity and, consequently, the bioavailability of the resulting derivative. For instance, the synthesis of various ester and amide derivatives of hederagenin has been explored to enhance its therapeutic properties.

Oxidation and Reduction: Hydroxyl groups on the aglycone skeleton, commonly found at the C-3 and C-23 positions, can be oxidized to ketones or aldehydes. These, in turn, can be used as handles for further derivatization, such as the formation of oximes or hydrazones. Conversely, existing carbonyl groups can be reduced to hydroxyl groups, introducing new stereochemical centers that can influence biological activity.

Glycosylation: While the initial step often involves the removal of the natural sugar chains, synthetic glycosylation, or "neoglycosylation," can be employed to attach different sugar moieties to the aglycone. This can affect the solubility and interaction of the molecule with biological targets.

Modifications to the Carbon Skeleton: More complex modifications can involve altering the triterpenoid backbone itself. This can include introducing new functional groups onto the rings or even rearranging the carbon skeleton through various chemical reactions.

In the context of a sulfated aglycone like that of this compound, the sulfate group itself presents both a challenge and an opportunity. Its presence influences the molecule's polarity and charge. Synthetic strategies could involve reactions that are compatible with the sulfate group, or alternatively, the sulfate could be used as a directing group for certain reactions before its potential removal or modification. The development of derivatives from sulfated saponins is an emerging area of research with potential for creating novel therapeutic agents.

Analytical and Quantification Methodologies for Sulfapatrinoside Ii Research

Chromatographic Techniques for Quantification and Profiling

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the cornerstone for the separation, identification, and quantification of triterpenoid (B12794562) saponins (B1172615) like Sulfapatrinoside II. nih.govnih.gov The complexity of plant extracts necessitates methods with high resolution, selectivity, and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly utilized mode for saponin (B1150181) analysis, typically employing C18 columns. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

The choice of detector is critical in HPLC analysis, especially for compounds that lack a strong ultraviolet (UV) chromophore, a common characteristic of many triterpenoid saponins. nih.govnih.gov To overcome this limitation, several detection systems can be coupled with HPLC for the comprehensive analysis of compounds like this compound. nih.gov

Charged Aerosol Detection (CAD) is a powerful technique for quantifying compounds regardless of their optical properties. nih.gov It is based on aerosol charging, where the analyte stream from the column is nebulized, and the resulting particles are charged and then measured, providing a near-universal response. nih.gov This makes HPLC-CAD particularly suitable for the analysis of non-chromophoric saponins. nih.gov

Research on other triterpenoid saponins has demonstrated the effectiveness of HPLC-CAD. For instance, a method was developed for the simultaneous determination of four triterpenoid saponins from Pulsatilla koreana. nih.gov This method showcased high sensitivity and reproducibility, which was noted to be an improvement over other detection systems like Evaporative Light Scattering Detection (ELSD). nih.gov The method was validated, confirming its linearity, precision, and accuracy, making it applicable for the quality control of related herbal materials. nih.gov

Table 1: Validation Parameters for HPLC-CAD Analysis of Triterpenoid Saponins

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Pulsatilloside E2 - 200> 0.9950.042 nih.gov
Pulsatilla saponin H5 - 500> 0.9950.25 nih.gov
Anemoside B42 - 200> 0.9950.042 nih.gov
Cussosaponin C2 - 200> 0.9950.042 nih.gov

HPLC coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is another widely used method for the analysis of compounds with no or weak UV absorption, such as triterpenoid saponins. nih.govnih.gov The principle involves the nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. mdpi.com

HPLC-ELSD has been successfully applied to the simultaneous quantification of major triterpenoid saponins in various plant materials. For example, a sensitive and simple HPLC-ELSD method was developed for determining celosin I and II in Celosiae Semen. tcmsp-e.com Similarly, it has been used for the quantification of saponins in Ilex purpurea leaves, demonstrating good linearity, recovery, and precision. mdpi.com These examples underscore the utility of HPLC-ELSD for the quality control of plant extracts containing saponins chemically similar to this compound. mdpi.comtcmsp-e.com

While many saponins lack strong chromophores, some possess functional groups that allow for detection by a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector. nih.govnih.gov HPLC-DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. biotcm.net

Table 2: HPLC-DAD Method Parameters for Patrinia scabra Fingerprinting

ParameterConditionReference
ColumnMerges C18 (250 mm × 4.6 mm, 5 µm) biotcm.net
Mobile PhaseGradient of acetonitrile (B52724) and water biotcm.net
Flow Rate1.0 mL/min biotcm.net
Detection Wavelength210 nm biotcm.net
Column Temperature30 °C biotcm.net

The coupling of HPLC with Mass Spectrometry (HPLC-MS) is one of the most powerful techniques for the analysis of triterpenoid saponins. nih.gov It offers unparalleled sensitivity and selectivity, allowing for both the quantification and structural elucidation of compounds in complex mixtures. nih.govnih.gov Electrospray ionization (ESI) is a common interface that is well-suited for ionizing thermolabile and high-molecular-weight compounds like saponins. nih.gov

HPLC-MS methods have been extensively developed for saponin analysis. nih.gov For instance, a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method was established for the simultaneous quantitative determination of six major triterpenoid saponins in Ardisia japonica. nih.gov The method was validated and showed excellent accuracy, recovery, and sensitivity. nih.gov The high specificity of MS detection makes it ideal for identifying and quantifying target compounds like this compound, even at low concentrations within a complex plant matrix. nih.govscbt.com Tandem mass spectrometry (HPLC-MS/MS) further enhances this capability by providing fragmentation data that helps to confirm the identity of the analytes. chemfaces.com

Diode Array Detection (DAD)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Comprehensive Profiling

For a comprehensive and high-throughput analysis of the chemical constituents in plant extracts, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the state-of-the-art methodology. nih.govchem960.com UPLC utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.gov The QTOF-MS provides high-resolution mass accuracy, enabling the precise determination of elemental compositions and the confident identification of known and unknown compounds. nih.gov

This technique is particularly crucial for the phytochemical analysis of medicinal plants like those from the Patrinia genus. A study comparing the ingredient profiles of two Patrinia species, P. villosa and P. scabiosaefolia, employed UPLC-QTOF-MS to identify a total of 164 compounds, including a large number of saponins and flavonoids. nih.govchem960.com Such comprehensive profiling is essential for understanding the chemical basis of the plants' properties and for quality control. nih.gov This approach would be the definitive method for identifying this compound within its native extract and discovering other related novel compounds. nih.govctdbase.org

Chemometric Data Analysis in Analytical Research

Quantitative Modeling: Supervised methods, particularly Partial Least Squares (PLS) regression, are used to build calibration models that correlate spectral data with the concentration of a specific analyte. researchgate.net For example, a PLS model could be developed to predict the concentration of this compound in an extract based on its FT-IR or Raman spectrum, offering a rapid alternative to more complex quantitative methods. frontiersin.org

Data Enhancement: Chemometric techniques are also used for preprocessing raw spectral data to remove noise, correct for baseline drift, and resolve overlapping signals, thereby improving the accuracy and robustness of both qualitative and quantitative models. researchgate.net

By integrating advanced analytical instrumentation with chemometric data analysis, researchers can achieve a comprehensive understanding of this compound, from its structural verification to its quantification in complex mixtures, ensuring the quality and consistency of natural product-based materials. frontiersin.orgresearchgate.net

Principal Component Analysis (PCA) for Data Interpretation

Principal Component Analysis (PCA) is a statistical procedure used to reduce the dimensionality of large datasets while retaining most of the original information. builtin.com By transforming a set of correlated variables into a smaller set of uncorrelated variables called principal components, PCA helps in visualizing data, identifying patterns, and highlighting relationships between variables and observations. ibm.comsartorius.com

Parallel Factor Analysis (PARAFAC/PARAFAC2) for Deconvolution of Complex Data

Parallel Factor Analysis (PARAFAC) and its extension, PARAFAC2, are multi-way decomposition methods used to deconvolve complex data from instruments like gas chromatography-mass spectrometry (GC-MS). uliege.be These techniques are particularly valuable when dealing with overlapping peaks and matrix effects, which are common challenges in the analysis of compounds like this compound in biological or environmental samples.

PARAFAC assumes a trilinear data structure, which may not always hold true due to issues like retention time shifts between samples. uliege.be PARAFAC2 relaxes this constraint, allowing for the modeling of data with drift in one mode, such as chromatographic retention time, making it more robust for analyzing multiple samples. protocols.ioarxiv.org This is a significant advantage as it can handle the variations that naturally occur across different chromatographic runs. leidenuniv.nl By decomposing the multi-way data, PARAFAC2 can extract the pure signal of individual components, such as this compound, from a complex mixture, enabling more accurate quantification and identification. protocols.ioresearchgate.net The successful application of PARAFAC2 relies on having a sufficiently large dataset (e.g., at least 20 samples) and distinct mass spectra for the co-eluting compounds. protocols.io

Method Validation Parameters for Research Protocols

Specificity Assessment in Complex Biological and Chemical Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In the analysis of this compound from complex matrices like biological fluids or plant extracts, ensuring specificity is paramount. This is because a lack of specificity can lead to inaccurate results due to interference from other substances. iosrjournals.org

To assess specificity, a common approach is to analyze blank samples of the matrix to check for any interfering signals at the retention time of this compound. Additionally, the matrix can be spiked with known related substances or potential interferents to see if they co-elute or interfere with the analyte's signal. The comparison of the analytical response of the analyte in the presence and absence of these components helps to establish the method's specificity.

Linearity and Range Determination for Accurate Quantification

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards of this compound at different concentrations. The International Council for Harmonisation (ICH) recommends using a minimum of five concentrations to establish linearity. europa.euich.org The data is then plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically ≥ 0.999, indicates a strong linear relationship. demarcheiso17025.comnih.gov

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. europa.euich.org For assaying a substance like this compound, the range is typically 80% to 120% of the test concentration. ich.org For determining impurities, the range must extend from the reporting level of the impurity to 120% of the specification. ich.org

Precision and Accuracy in Analytical Measurement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is a measure of the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a set of measurements. jsscacs.edu.inscioninstruments.com Precision is typically assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. ich.orgeuropa.eu

Reproducibility: Precision between different laboratories. ich.org

Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value. ich.orgjsscacs.edu.in It is a measure of the systematic error of a method. jsscacs.edu.in Accuracy for this compound analysis can be determined by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the true value. Another approach is to perform a recovery study by spiking a blank matrix with a known amount of this compound and measuring the recovered amount. ich.org Accuracy is often reported as the percent recovery. ich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. ich.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov It is the concentration that provides a signal that can be reliably distinguished from the background noise. loesungsfabrik.de A common approach to estimate the LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is generally considered acceptable. demarcheiso17025.comloesungsfabrik.de

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov It is the lowest concentration at which the analytical method can provide reliable quantitative results. loesungsfabrik.de The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. sepscience.com Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

The determination of LOD and LOQ is particularly important for the analysis of trace amounts of this compound or its potential impurities.

Robustness of Analytical Methodologies in Diverse Research Settings

The robustness of an analytical procedure is a critical measure of its capacity to remain reliable when subjected to small, deliberate variations in method parameters. nih.govchromatographyonline.comelementlabsolutions.com This characteristic provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories, instruments, or analysts. nih.govthermofisher.com The evaluation of robustness is typically considered during the development phase of an analytical method and is a key component of method validation, ensuring that the procedure is fit for its intended purpose. chromatographyonline.comfishersci.bechromatographyonline.com

For a compound like this compound, which is a sulfated triterpene glycoside, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for quantification and analysis. mtoz-biolabs.comcreative-proteomics.comvt.edu The robustness of an HPLC method for this compound would be established by systematically varying critical parameters and observing the effect on the analytical results, such as retention time, peak area (quantification), and resolution from other components in the sample matrix.

Key parameters that are typically investigated during a robustness study for an HPLC method include:

Mobile Phase Composition: Minor changes in the ratio of solvents (e.g., acetonitrile and water) can affect retention times and peak shapes. chromatographyonline.comnih.gov For instance, the percentage of the organic modifier might be varied by ±2%.

pH of the Mobile Phase: The pH of the buffer in the mobile phase is crucial, especially for ionizable compounds. A small deviation (e.g., ±0.2 pH units) is typically evaluated. nih.gov

Column Temperature: The temperature of the chromatographic column can influence solvent viscosity and reaction kinetics, thereby affecting separation. A typical variation for robustness testing would be ±5°C. thermofisher.comnih.gov

Flow Rate: Variations in the mobile phase flow rate (e.g., ±0.1 mL/min) are assessed to determine their impact on retention time and resolution. nih.govnih.gov

Wavelength of Detection: For UV detection, the wavelength is deliberately changed by a few nanometers (e.g., ±2 nm) to check for any significant impact on the analyte's response. nih.gov

Different Column Lots/Suppliers: The performance of different batches of the same stationary phase or columns from different manufacturers may be compared to ensure method consistency. nih.gov

The results of these variations are then analyzed to determine if they significantly impact the analytical data. Statistical approaches, such as factorial designs, can be employed to efficiently study the effects of multiple parameters simultaneously. thermofisher.com If the method's results remain within the predefined acceptance criteria for system suitability (e.g., peak symmetry, resolution, and precision), the method is considered robust. nih.gov

Below is a hypothetical data table illustrating the results of a robustness study for the analysis of this compound by a reversed-phase HPLC method.

Parameter VariedNominal ValueVariationEffect on Retention Time (% Change)Effect on Quantification (% Change)System Suitability
Mobile Phase pH6.56.3+1.2%-0.8%Pass
Mobile Phase pH6.56.7-1.1%+0.6%Pass
Column Temperature (°C)3028+2.5%-0.5%Pass
Column Temperature (°C)3032-2.3%+0.4%Pass
Flow Rate (mL/min)1.00.9+10.5%+0.2%Pass
Flow Rate (mL/min)1.01.1-9.8%-0.3%Pass
Acetonitrile % in Mobile Phase40%38%+4.1%+0.9%Pass
Acetonitrile % in Mobile Phase40%42%-3.9%-1.1%Pass

This table demonstrates that despite deliberate variations in key parameters, the changes in retention time and quantification are minimal and the method continues to meet system suitability criteria, thus proving its robustness.

Molecular Mechanisms and Research Models for Sulfapatrinoside Ii Investigation

Investigation of Cellular and Subcellular Interactions in Model Systems

The study of triterpenoid (B12794562) glycosides frequently involves examining their interactions at the cellular and subcellular levels to understand their biological effects. A primary area of investigation is the interaction with cellular membranes. The structural characteristics of triterpenoid glycosides, particularly the sugar chain, are critical for their bioactivities related to the modification of the cellular membrane. nih.gov For instance, the presence of a linear tetrasaccharide chain has been found to be significant for these actions. nih.gov The sulfation of the sugar chain is also a key factor, with sulfate (B86663) groups potentially increasing the compound's effect against membranes. nih.gov

Direct interactions between cell surfaces are fundamental to the function of multicellular organisms, allowing cells to communicate and respond to their microenvironment. wikipedia.org These interactions can be stable, through junctions, or transient, as seen in the immune system. wikipedia.orgnih.gov Research tools have been developed to record these physical cell-cell contacts, which are crucial in diverse biological processes from development to disease. elifesciences.org Such model systems could be employed to observe how Sulfapatrinoside II might mediate or influence the physical interactions between different cell types.

Modulatory Effects on Defined Biochemical Pathways

Extracts from Patrinia scabiosaefolia, the natural source of this compound, have been shown to modulate several key biochemical pathways, suggesting potential mechanisms for its constituents. researchgate.netnih.govresearchgate.net Biochemical pathways are series of enzyme-catalyzed reactions essential for cellular function. monash.eduvedantu.com

Research on P. scabiosaefolia and its compounds has pointed to the modulation of inflammatory and cell signaling pathways:

NF-κB Pathway : The nuclear factor-κB (NF-κB) pathway is a crucial regulator of inflammatory responses. researchgate.net Studies on compounds from P. scabiosaefolia have demonstrated inhibitory effects on this pathway. researchgate.net

JAK/STAT Pathway : The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another key signaling cascade involved in inflammation and immunity that has been investigated in the context of P. scabiosaefolia constituents. researchgate.net

PI3K/AKT Pathway : Iridoids isolated from P. scabiosaefolia have been found to improve insulin (B600854) resistance by activating the PI3K/AKT signaling pathway, highlighting its role as a therapeutic target for compounds from this plant. researchgate.net

mTOR Signaling : An ethanol (B145695) extract of P. scabiosaefolia was found to induce death in human renal cell carcinoma cells, with mechanisms involving the disruption of SIRT-1 and mTOR signaling pathways. spandidos-publications.com

MAPK Pathway : The Angiotensin II-MAPK and TGF-β1-Smad signaling pathways are considered to play central roles in regulating atrial fibrotic remodeling, a process that can be influenced by various bioactive molecules. mdpi.com

While these effects are attributed to the broader plant extract or other specific isolates, they indicate that triterpenoid glycosides like this compound could potentially exert their biological activities through the modulation of these or similar fundamental cellular pathways.

In Vitro Research Models for Mechanistic Elucidation

The elucidation of the molecular mechanisms of natural compounds heavily relies on the use of in vitro research models, particularly cell line studies. These models allow for controlled investigation into how a compound affects cellular behavior and signaling pathways. For compounds derived from Patrinia scabiosaefolia and other related triterpenoids, several cell lines have been utilized:

Macrophage Cell Lines (e.g., RAW 264.7, BMDMs) : These cells are frequently used to study anti-inflammatory effects. Research has shown that P. scabiosaefolia extracts can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO) and various cytokines in these cells. researchgate.netnih.gov

Cancer Cell Lines (e.g., 786-O, HCT-116, MKN-45) : To investigate anticancer properties, various human cancer cell lines are employed. For example, the ethanol extract of P. scabiosaefolia was tested on human renal cell carcinoma 786-O cells to study its effects on proliferation and apoptosis. spandidos-publications.com Other sulfated triterpene glycosides have shown significant cytotoxicity against gastric adenocarcinoma (MKN-45) and colon cancer (HCT-116) cell lines. nih.gov

Kidney Cell Lines (e.g., HK-2) : These are used to assess therapeutic effects on conditions like diabetic nephropathy. Triterpenoids have been evaluated for their ability to decrease the levels of fibronectin in high-glucose-challenged HK-2 cells. tandfonline.com

These in vitro systems are invaluable for initial screening and for detailed analysis of the cellular and molecular targets of compounds like this compound, providing a foundation for understanding their potential therapeutic applications.

Gene Expression and Proteomic Studies in Response to Related Triterpenoid Glycosides

Gene expression and proteomic analyses are powerful tools for understanding the molecular responses to bioactive compounds. While specific studies on this compound are not available, research on other triterpenoid glycosides provides a framework for how such investigations could proceed.

Transcriptomic analyses in organisms like sea cucumbers and plants have been used to identify genes involved in the biosynthesis of triterpenoids. mdpi.commdpi.com These studies often focus on key enzymes such as:

Oxidosqualene Cyclases (OSCs) : These enzymes catalyze the crucial cyclization of 2,3-oxidosqualene (B107256), which is a major branching point in the biosynthesis of triterpenes and sterols. mdpi.comoup.com

Cytochrome P450 (CYP) and UDP-glycosyltransferases (UGTs) : These enzyme families are involved in the later, post-modifying stages of triterpenoid saponin (B1150181) biosynthesis, creating the vast structural diversity observed in these molecules. nih.gov

Proteomic studies have also been employed to understand the functional effects of these compounds. For example, mass spectrometric proteome analysis was used to determine the immunomodulatory effects of triterpene glycosides from sea cucumbers on mammalian splenocytes. nih.gov Such "omics" approaches could be applied to this compound to identify the specific genes and proteins that are modulated upon cellular exposure, thereby revealing its mechanism of action in a comprehensive, systems-level manner.

Comparative Molecular Interaction Studies with Other Sulfated Natural Products

Comparing the molecular interactions of sulfated triterpenoid glycosides with other sulfated natural products can provide insights into the structure-function relationships governed by the sulfate group.

Role of Sulfation : The degree and position of sulfation are critical for biological activity. In triterpene glycosides, a sulfate group on the sugar chain can enhance interactions with cellular membranes. nih.gov Similarly, for glycosaminoglycans (GAGs), the "sulfation code"—the specific pattern of sulfation—is key to determining their binding specificity with proteins. mdpi.com The number of sulfate groups can also influence physicochemical properties; for instance, di- or trisulfated triterpenoid glycosides exhibit significantly shorter retention times in chromatography compared to non-sulfated analogs. nih.gov

Nature of the Molecular Scaffold : Sulfated natural products can have vastly different backbones. This compound is based on a triterpenoid (oleanolic acid) scaffold. colab.ws This can be compared to sulfated polysaccharides like heparin, which have a carbohydrate backbone, or sulfated lignins, which are composed of aromatic, non-carbohydrate scaffolds. nih.gov

A comparative approach highlights that while sulfation is a common feature enabling interaction with biological targets, the specific activity of a molecule like this compound will be defined by the unique combination of its triterpenoid core and the precise placement of its sulfate and glycosyl groups.

Q & A

Q. What experimental evidence is required to establish this compound's mechanism of action?

  • Methodological Answer : Combine knockdown/knockout models (CRISPR) with phenotypic rescue experiments. Use pull-down assays or SPR (Surface Plasmon Resonance) to confirm direct target binding. Transcriptomic/proteomic profiling (RNA-seq, SILAC) can identify downstream pathways .

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